molecular formula C24H29N3O3 B2432348 1-butyl-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one CAS No. 912896-38-9

1-butyl-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one

Cat. No.: B2432348
CAS No.: 912896-38-9
M. Wt: 407.514
InChI Key: KYIJSPGHDCZWBF-UHFFFAOYSA-N
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Description

1-butyl-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a useful research compound. Its molecular formula is C24H29N3O3 and its molecular weight is 407.514. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

1-butyl-4-[1-[2-(2-methoxyphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O3/c1-3-4-13-26-17-18(16-23(26)28)24-25-19-9-5-6-10-20(19)27(24)14-15-30-22-12-8-7-11-21(22)29-2/h5-12,18H,3-4,13-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYIJSPGHDCZWBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-butyl-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound is characterized by the following structural formula:

C20H26N2O3\text{C}_{20}\text{H}_{26}\text{N}_2\text{O}_3

This structure features a pyrrolidine core, which is linked to a benzodiazole moiety and a methoxyphenoxyethyl side chain. The unique combination of these functional groups may contribute to its biological properties.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

  • Anticancer Activity : Preliminary studies suggest that derivatives of benzodiazole compounds can inhibit the proliferation of various cancer cell lines. For instance, similar compounds have shown IC50 values in the micromolar range against breast and colon cancer cell lines, indicating potential for further development as anticancer agents .
  • Antioxidant Properties : Compounds with similar structures have been reported to possess significant antioxidant activity. This property is crucial in mitigating oxidative stress-related diseases and could be a beneficial aspect of this compound's profile .
  • Enzyme Inhibition : There is evidence that related compounds can inhibit key metabolic enzymes such as acetylcholinesterase (AChE), which is relevant in the treatment of neurodegenerative diseases like Alzheimer's .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Cell Cycle Arrest : Similar benzodiazole derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Scavenging : The antioxidant activity may be attributed to the compound's ability to scavenge free radicals and reduce oxidative damage in cells.

Study 1: Anticancer Activity

In a study examining various benzodiazole derivatives, one compound demonstrated significant cytotoxicity against the MCF-7 breast cancer cell line with an IC50 value of 27.3 μM. This finding suggests that modifications in the benzodiazole structure can enhance anticancer efficacy .

Study 2: Enzyme Inhibition

Another investigation focused on enzyme inhibition revealed that certain derivatives effectively inhibited AChE activity, presenting potential therapeutic applications for neurodegenerative conditions .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundIC50 Value (μM)Reference
Anticancer (MCF-7)Benzodiazole Derivative27.3
Antioxidant ActivityBenzodiazole DerivativeNot Specified
AChE InhibitionRelated CompoundNot Specified

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